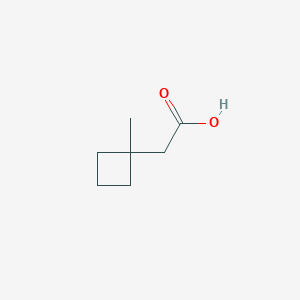
2-(1-methylcyclobutyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1-methylcyclobutyl)acetic Acid" is not directly studied in the provided papers. However, the papers do discuss related cyclobutyl and acetic acid derivatives, which can provide insights into the chemical behavior and properties that might be expected for "2-(1-methylcyclobutyl)acetic Acid". For instance, the photochemistry of 1,2-diphenylcyclobutene in various solvents leads to the formation of esters and alcohols, suggesting that similar cyclobutyl compounds might also undergo photochemical reactions with solvents to form corresponding derivatives .
Synthesis Analysis
The synthesis of related compounds, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, involves the investigation of bicyclic compounds that lack a double bond adjacent to the carbonyl group . This indicates that the synthesis of "2-(1-methylcyclobutyl)acetic Acid" could potentially involve similar strategies, focusing on the introduction of the acetic acid moiety to a cyclobutyl precursor.
Molecular Structure Analysis
While the molecular structure of "2-(1-methylcyclobutyl)acetic Acid" is not directly analyzed in the papers, the structure of related compounds, such as the saluretic uricosuric agents mentioned in papers and , includes a cyclopentyl or phenyl group attached to an indanyloxy acetic acid. These structures suggest that the cyclobutyl ring in "2-(1-methylcyclobutyl)acetic Acid" would impart steric and electronic effects that could influence the compound's reactivity and interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(1-methylcyclobutyl)acetic Acid", but they do describe the photochemical addition of solvents to cyclobutene derivatives . This suggests that "2-(1-methylcyclobutyl)acetic Acid" might also participate in photochemical reactions, possibly leading to the addition of solvent molecules or other nucleophiles to the cyclobutyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(1-methylcyclobutyl)acetic Acid" are not detailed in the papers. However, the papers describe the determination of related compounds in biological fluids using gas-liquid chromatography (GLC) . These methods involve the extraction of the acids into benzene, conversion to methyl esters, and detection using GLC. Such analytical techniques could be adapted to study the physical and chemical properties of "2-(1-methylcyclobutyl)acetic Acid", including its solubility, stability, and reactivity in biological systems.
Wissenschaftliche Forschungsanwendungen
1. Diuretic and Uricosuric Properties
Research on acylaryloxy acetic acids, including compounds similar to 2-(1-methylcyclobutyl)acetic acid, has shown that these compounds can have potent diuretic and uricosuric properties. This suggests potential applications in treating conditions related to fluid retention or uric acid management (Woltersdorf et al., 1977).
2. Stabilization of Non-heme Non-oxo Fe(IV) Species
A study involving the synthesis of 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid (a related compound) revealed its ability to stabilize iron(III) complexes. This has implications for research in bioinorganic chemistry, particularly concerning the properties of metal ions in biological systems (Berry et al., 2005).
3. Enhancement of Chemotherapy Cytotoxicity
Compounds structurally related to 2-(1-methylcyclobutyl)acetic acid, such as ethacrynic acid, have been studied for their potential to enhance the cytotoxicity of chemotherapy drugs. This is particularly significant in the context of overcoming resistance in cancer therapy (Nagourney et al., 2008).
4. Development of Metal Ion Complexes for Medical Applications
Research on cyclen and cyclam derivatives containing acetic acid pendant arms, similar to 2-(1-methylcyclobutyl)acetic acid, focuses on developing metal ion complexes for medical applications. This includes their potential use in MRI and other diagnostic and therapeutic procedures (Lukeš et al., 2001).
5. Synthesis of GABA Analogs
Efficient synthesis routes have been developed for enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analog of GABA (Gamma-Aminobutyric Acid). Such research is vital for understanding and potentially treating neurological disorders (Awada et al., 2014).
6. Antibacterial and Anti-inflammatory Activities
Compounds structurally similar to 2-(1-methylcyclobutyl)acetic acid have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These findings are relevant in the search for new and effective antimicrobial and anti-inflammatory agents (Osarodion, 2020).
Safety And Hazards
The safety information for “2-(1-methylcyclobutyl)acetic Acid” includes pictograms GHS05, GHS07, and the signal word “Danger”. Hazard statements include H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(1-methylcyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQPNZCBUJAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylcyclobutyl)acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
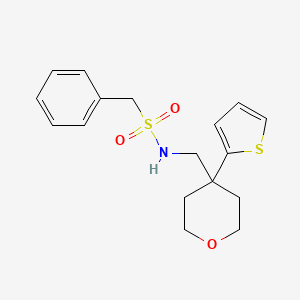
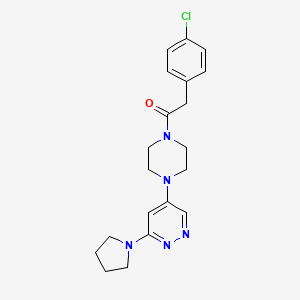
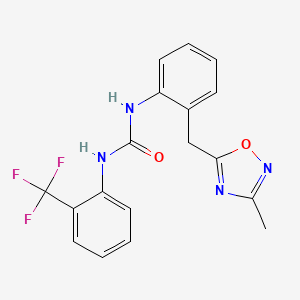
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
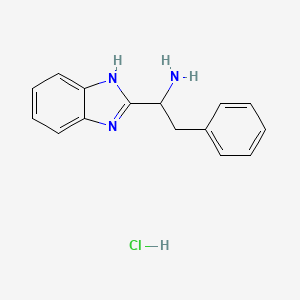
![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)
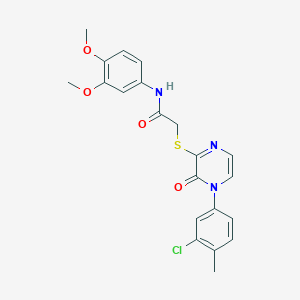
![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)